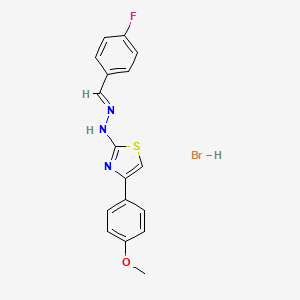

(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide

説明

特性

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS.BrH/c1-22-15-8-4-13(5-9-15)16-11-23-17(20-16)21-19-10-12-2-6-14(18)7-3-12;/h2-11H,1H3,(H,20,21);1H/b19-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWANJUPOJLPYSA-ZIOFAICLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its antimalarial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the thiazole ring. The detailed synthetic pathway includes:

- Condensation Reaction : The initial step involves the reaction of 4-fluorobenzaldehyde with a suitable hydrazine to form an intermediate hydrazone.

- Cyclization : The hydrazone undergoes cyclization with a thioketone or similar reactant to form the thiazole derivative.

The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, revealing a planar structure that facilitates interaction with biological targets.

Antimalarial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimalarial activity. For instance, compounds similar to (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide have shown IC50 values in the range of against Plasmodium falciparum strains . This indicates a high level of potency and selectivity.

Anticancer Activity

The thiazole derivatives have also been studied for their anticancer properties. A study reported that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and disruption of cellular signaling .

The biological activity of (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The presence of fluorine in the structure enhances its lipophilicity and membrane permeability, facilitating cellular uptake .

Case Studies

- Antimalarial Case Study : In a comparative study involving several thiazole derivatives, it was found that those containing electron-withdrawing groups like fluorine exhibited superior antimalarial activity compared to their non-fluorinated counterparts. This suggests that the electronic properties significantly influence the biological efficacy .

- Anticancer Case Study : A series of thiazole derivatives were tested against human cancer cell lines, revealing that those with methoxy substitutions had enhanced cytotoxicity due to better solubility and bioavailability in physiological conditions .

Data Tables

科学的研究の応用

The compound exhibits notable anti-inflammatory and antitumor properties. Research indicates that derivatives of thiazole compounds often demonstrate significant biological activities, including:

- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation markers. It has shown potential in modulating pathways associated with inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide involves several steps that can lead to various derivatives with enhanced properties. The general synthetic pathway includes:

- Formation of Hydrazone : The initial step involves the reaction of 4-fluorobenzaldehyde with appropriate hydrazones.

- Cyclization : Subsequent cyclization reactions lead to the formation of the thiazole ring.

- Hydrobromide Salt Formation : The final product is often converted into its hydrobromide salt for improved solubility and stability.

This synthetic flexibility allows for the exploration of numerous derivatives that may enhance specific biological activities .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a series of thiazole derivatives, including (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide. The results indicated a significant reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of thiazole derivatives. The compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a dose-dependent decrease in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases .

類似化合物との比較

Key Observations :

Yield Comparisons :

Spectral and Physicochemical Properties

IR Spectroscopy :

NMR Spectroscopy :

Melting Points :

- Fluorinated derivatives (e.g., 7d: 224–226°C) generally exhibit lower melting points than brominated analogs (e.g., 7a: 272–274°C) due to reduced molecular symmetry .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。